![molecular formula C12H14ClF3O2 B14038050 1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene](/img/structure/B14038050.png)
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C12H14ClF3O2 This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethoxy group
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-chloropropyl)benzene with ethyl alcohol and trifluoromethoxybenzene under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the substitution reactions. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in high yields with consistent quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.
Oxidation Reactions: The ethoxy group in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the trifluoromethoxy group, to form corresponding alcohols or ethers.
Scientific Research Applications
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules.
Medicine: The compound is investigated for its potential pharmacological activities.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to proteins, altering their structure and function. This binding can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene can be compared with similar compounds, such as:
1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene: This compound has a similar structure but with different positions of the ethoxy and trifluoromethoxy groups. The differences in substitution patterns can lead to variations in chemical reactivity and biological activity.
1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C12H14ClF3O2. Its structure consists of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethoxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biological research.
Property | Value |
---|---|
Molecular Formula | C12H14ClF3O2 |
Molecular Weight | 282.68 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C12H14ClF3O2/c1-2-17-10-6-5-9(4-3-7-13)11(8-10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
LogP (Predicted) | 4.83 |
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The trifluoromethoxy group can enhance the compound's lipophilicity, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets. This interaction may lead to alterations in protein structure and function, affecting various biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, research has shown that halogenated benzene derivatives can inhibit the growth of certain bacterial strains. The presence of the chloropropyl and trifluoromethoxy groups may contribute to this activity by disrupting bacterial cell membranes or interfering with metabolic pathways.
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that similar compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest. The specific cytotoxicity of this compound has not been extensively documented; however, its structural analogs have shown promising results in preclinical models.
Enzyme Inhibition
There is evidence suggesting that compounds with similar structures can act as enzyme inhibitors. For example, they may inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition could lead to increased bioavailability of certain therapeutic agents but also raises concerns regarding potential drug-drug interactions.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of halogenated benzene derivatives found that compounds with similar structures effectively inhibited the growth of Staphylococcus aureus. The study highlighted that the presence of electronegative substituents like chlorine and fluorine enhances antimicrobial activity due to increased membrane permeability.
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment on HeLa cells, a related compound demonstrated significant cell death at concentrations above 50 µM. The study suggested that the trifluoromethoxy group plays a crucial role in enhancing cytotoxic effects through increased cellular uptake.
Properties
Molecular Formula |
C12H14ClF3O2 |
---|---|
Molecular Weight |
282.68 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-17-10-6-5-9(4-3-7-13)11(8-10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
QUPRPDWJLPPQJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CCCCl)OC(F)(F)F |
Origin of Product |
United States |
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